molecular formula C13H10Br2O4S2 B3048757 Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis- CAS No. 18086-96-9

Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-

Cat. No. B3048757
CAS RN: 18086-96-9
M. Wt: 454.2 g/mol
InChI Key: RSVFRADLELXFTL-UHFFFAOYSA-N
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Description

Benzene is a colorless liquid that was first discovered by Michael Faraday in 1825. It is an organic chemical compound with the molecular formula C6H6. The benzene molecule is composed of six carbon atoms joined in a planar ring with one hydrogen atom attached to each .


Molecular Structure Analysis

Benzene has a planar molecular structure with a ring of six carbon atoms. This ring is conjugated, meaning it has alternating single and double bonds which are responsible for its aromatic properties . The specific molecular structure of “Benzene, 1,1’-[(dibromomethylene)bis(sulfonyl)]bis-” is not available in the sources I have access to.


Chemical Reactions Analysis

Benzene undergoes substitution reactions rather than addition reactions due to its aromaticity. Some of the common reactions of benzene include nitration, sulfonation, halogenation, Friedel-Crafts alkylation, and acylation .


Physical And Chemical Properties Analysis

Benzene is a colorless liquid with a characteristic odor. It is less dense than water and is slightly soluble in water. It is used primarily as a precursor to the manufacture of chemicals with more complex structure .

Mechanism of Action

The mechanism of action of benzene in chemical reactions often involves the formation of an electrophile that reacts with the aromatic ring, followed by a deprotonation step to restore aromaticity .

Safety and Hazards

Benzene is classified as a carcinogen and has been associated with leukemia and other blood cell cancers. It is also a skin and eye irritant and can cause respiratory issues .

Future Directions

The use of benzene in industry has been reduced due to its toxicity. Future research is likely to focus on finding safer alternatives for benzene in various applications .

properties

IUPAC Name

[benzenesulfonyl(dibromo)methyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O4S2/c14-13(15,20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVFRADLELXFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(S(=O)(=O)C2=CC=CC=C2)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360363
Record name Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-

CAS RN

18086-96-9
Record name Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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